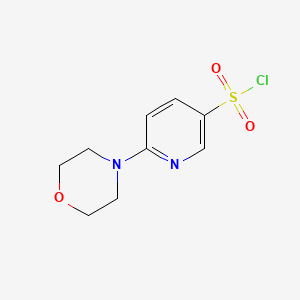

6-Morpholin-4-yl-pyridine-3-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-morpholin-4-ylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQDEGBLWSULKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380099 | |

| Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-68-6 | |

| Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride (CAS 337508-68-6)

This guide provides a comprehensive technical overview of 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its synthesis, chemical properties, reactivity, and significant applications, particularly in the development of kinase inhibitors.

Introduction: A Versatile Scaffold in Drug Discovery

This compound, with the CAS number 337508-68-6, has emerged as a valuable intermediate in the synthesis of complex heterocyclic molecules destined for pharmaceutical applications.[1] Its structure uniquely combines the reactivity of a sulfonyl chloride with the pharmacologically significant morpholinopyridine scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, often employed to enhance aqueous solubility, improve pharmacokinetic profiles, and engage in crucial hydrogen bonding interactions with biological targets.[2] The sulfonyl chloride group serves as a highly reactive handle for the facile introduction of a sulfonamide linkage, a common pharmacophore in a wide array of therapeutic agents.[3] This combination makes this compound a sought-after precursor for the synthesis of targeted therapies, most notably in the realm of oncology and inflammatory diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 337508-68-6 | [4][5] |

| Molecular Formula | C₉H₁₁ClN₂O₃S | [6][7] |

| Molecular Weight | 262.71 g/mol | [7] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | [8] |

| SMILES | C1COCCN1C2=NC=C(C=C2)S(=O)(=O)Cl | [6] |

| InChI | InChI=1S/C9H11ClN2O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2 | [6] |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that leverages established heterocyclic chemistry transformations. A plausible and efficient synthetic route involves the preparation of the key intermediate, 6-morpholin-4-ylpyridin-3-amine, followed by a Sandmeyer-type diazotization and chlorosulfonylation.[9][10]

Synthetic Pathway Overview

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. A patent review of mTOR inhibitors for cancer therapy (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H11ClN2O3S) [pubchemlite.lcsb.uni.lu]

- 7. This compound | VSNCHEM [vsnchem.com]

- 8. This compound CAS#: 337508-68-6 [m.chemicalbook.com]

- 9. cbijournal.com [cbijournal.com]

- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride, a key intermediate in contemporary medicinal chemistry. As a bifunctional molecule incorporating a reactive sulfonyl chloride and a basic morpholinopyridine scaffold, a thorough understanding of its synthesis, stability, solubility, and electronic characteristics is paramount for its effective application in drug discovery and development. This document moves beyond a simple recitation of data, offering in-depth, field-proven experimental protocols and the scientific rationale behind methodological choices. All quantitative data are summarized for clarity, and key workflows are visualized to enhance comprehension. This guide is intended to empower researchers to both utilize and further characterize this versatile chemical entity with scientific rigor.

Introduction: The Strategic Importance of this compound

The confluence of a pyridine ring, a morpholine moiety, and a sulfonyl chloride functional group within a single molecular architecture makes this compound a compound of significant interest. The pyridine core is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The morpholine substituent is frequently employed to enhance aqueous solubility and introduce a basic center, which can be crucial for modulating pharmacokinetic properties.

The strategic value of this molecule, however, is most profoundly realized through the reactivity of the sulfonyl chloride group. This functional group is a powerful electrophile, primarily used for the synthesis of sulfonamides via reaction with primary and secondary amines[1]. The resulting sulfonamide linkage is a stable and prevalent motif in numerous clinically successful drugs. Therefore, this compound serves as a critical building block for introducing the morpholinopyridine scaffold into a diverse range of potential therapeutic agents. A comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for its successful and reproducible application in complex synthetic campaigns.

Synthesis and Structural Elucidation

The synthesis of this compound is not widely documented in commercial literature, necessitating a rational, multi-step approach based on established chemical principles. A plausible and efficient synthetic route is outlined below, commencing from readily available precursors.

Proposed Synthetic Pathway

The synthesis can be logically approached in three key stages:

-

Sulfonation of 2-aminopyridine: Introduction of the sulfonic acid group at the 3-position of the pyridine ring.

-

Chlorination of the sulfonic acid: Conversion of the sulfonic acid to the reactive sulfonyl chloride.

-

Nucleophilic Aromatic Substitution: Displacement of a suitable leaving group by morpholine.

A more direct route involves the sulfonation and chlorination of 6-aminopyridine, followed by the final nucleophilic substitution.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

-

A mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is prepared in a suitable reaction vessel.

-

A small amount of aluminum powder is added, and the mixture is stirred in the presence of ethanol.

-

The reaction is heated to 210°C for approximately 5 hours[2][3].

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from hot water to yield 6-aminopyridine-3-sulfonic acid[2].

Causality Insight: The high temperature and presence of a dehydrating agent (sulfuric acid) are necessary to drive the electrophilic sulfonation of the electron-rich pyridine ring.

-

6-aminopyridine-3-sulfonic acid (0.5 mole) is ground with phosphorus pentachloride (1 mole).

-

A few drops of phosphorus oxychloride are added as a catalyst.

-

The mixture is refluxed at 130°C for 5 hours[3].

-

Upon cooling, the reaction mixture is cautiously poured onto crushed ice.

-

The solid product, 6-aminopyridine-3-sulfonyl chloride, is collected by filtration, washed with water and a dilute sodium bicarbonate solution, and dried under vacuum[3].

Causality Insight: Phosphorus pentachloride is a powerful chlorinating agent required to convert the sulfonic acid to the more reactive sulfonyl chloride. The basic wash neutralizes any remaining acidic byproducts.

This protocol is based on the known reactivity of 6-chloropyridine derivatives with amines.

-

To a solution of 6-aminopyridine-3-sulfonyl chloride in a suitable aprotic solvent (e.g., DMF or NMP), add morpholine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and partition between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Causality Insight: The reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine is a nucleophilic aromatic substitution (SNA)[4]. The use of a base is necessary to neutralize the HCl generated during the reaction. An aprotic polar solvent is chosen to facilitate the reaction between the charged intermediate and the reactants.

Predicted Spectral Properties

| Spectroscopic Method | Predicted Key Features |

| ¹H NMR | - Pyridine Ring Protons: Three distinct aromatic signals are expected in the downfield region (δ 7.5-9.0 ppm). The proton between the sulfonyl chloride and the nitrogen will be the most deshielded.- Morpholine Protons: Two multiplets, each integrating to 4H, are expected. The protons adjacent to the nitrogen will be downfield (δ ~3.7 ppm) compared to those adjacent to the oxygen (δ ~3.5 ppm). |

| ¹³C NMR | - Pyridine Ring Carbons: Five signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the sulfonyl chloride group will be significantly downfield.- Morpholine Carbons: Two signals are expected in the aliphatic region (δ ~45-70 ppm). |

| FTIR | - S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group are expected in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric)[5][6].- C-N Stretching: A band in the region of 1250-1350 cm⁻¹ corresponding to the aryl-N bond of the morpholine.- C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope[6]. |

Core Physicochemical Properties and Their Determination

A quantitative understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting the properties of its derivatives.

Physical State and Appearance

Based on related sulfonyl chlorides, the compound is expected to be a crystalline solid at room temperature, likely with a white to off-white or pale yellow appearance.

Melting Point

The melting point is a critical indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C[7].

-

Finely powder a small sample of the dry compound.

-

Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface[5].

-

Place the capillary tube in a melting point apparatus[8].

-

Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁-T₂.

Caption: Workflow for melting point determination.

Boiling Point

Given its expected solid state at room temperature and the thermal lability of the sulfonyl chloride group, determining a boiling point at atmospheric pressure is not recommended as decomposition is likely to occur. If necessary, vacuum distillation could be employed, but this is generally not a primary characterization parameter for such a compound.

Solubility

Solubility is a critical parameter influencing reaction conditions, purification, and the pharmacokinetic profile of downstream products. A qualitative assessment in a range of solvents is a crucial first step for any new chemical entity.

-

To a series of small test tubes, add approximately 10-20 mg of the compound.

-

To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) in portions, with vigorous shaking after each addition[9].

-

Observe and record whether the compound is soluble, partially soluble, or insoluble.

-

For water-soluble compounds, test the pH of the resulting solution with litmus or pH paper to assess its acidic or basic nature[9].

Expected Solubility Profile: Based on the "like dissolves like" principle, this compound is expected to have:

-

Low solubility in non-polar solvents like hexanes and toluene.

-

Moderate to good solubility in polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone.

-

Potential for some solubility in polar protic solvents like ethanol and methanol.

-

Low solubility in neutral water , but this may be complicated by slow hydrolysis to the more soluble sulfonic acid. Solubility is expected to increase in acidic aqueous solutions due to protonation of the pyridine and morpholine nitrogens.

Acid Dissociation Constant (pKa)

The pKa values associated with the protonatable nitrogens of the pyridine and morpholine rings are fundamental to understanding the compound's behavior in biological systems and in acid-base extractions.

This method is suitable for compounds with a chromophore near the ionization center, which is the case for the pyridine ring.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of aqueous buffers with known pH values, spanning a range from acidic to basic (e.g., pH 2 to 12).

-

In a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each well containing the different buffers[2][10].

-

Record the UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader[10].

-

Plot the absorbance at a wavelength that shows a significant change upon protonation versus the pH of the buffer[11].

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value[12].

Expected pKa Values:

-

The pyridine nitrogen will have a pKa in the range of 3-5, typical for substituted pyridines.

-

The morpholine nitrogen will have a pKa in the range of 7-9. The presence of the electron-withdrawing sulfonyl chloride group will lower the pKa of the pyridine nitrogen compared to unsubstituted pyridine.

Stability and Reactivity

The sulfonyl chloride group is highly reactive and prone to degradation, which is a critical consideration for storage, handling, and reaction design.

Hydrolytic Stability

The primary degradation pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid. This reaction can be catalyzed by both acid and base.

-

Mechanism: The hydrolysis of arylsulfonyl chlorides in neutral or acidic water typically proceeds through a nucleophilic attack of water on the sulfur atom[13]. The presence of the pyridine ring, particularly if protonated, may influence the rate of this reaction.

-

Impact of Structure: As a β-isomeric pyridine sulfonyl chloride, the compound is expected to be susceptible to hydrolysis by trace water[14].

Thermal Stability

As previously mentioned, sulfonyl chlorides can be thermally labile. Heating the compound, especially in the presence of nucleophiles, can lead to decomposition. It is recommended to store the compound in a cool, dry place.

Protocol for Stability Assessment by HPLC

A stability-indicating HPLC method is the gold standard for quantifying the degradation of a compound over time under various stress conditions.

-

Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can separate the parent compound from its expected degradation products (primarily the sulfonic acid). A common mobile phase would be a gradient of acetonitrile and water with an acidic modifier like formic acid[15].

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and monitor its degradation over time at room temperature and an elevated temperature (e.g., 60°C)[15].

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and monitor its degradation over time at room temperature[15].

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide.

-

Photostability: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines[15].

-

-

Analysis: At specified time points, withdraw aliquots, neutralize if necessary, dilute, and inject onto the HPLC system. Quantify the percentage of the parent compound remaining.

Caption: Workflow for forced degradation stability testing.

Conclusion and Future Perspectives

This compound is a molecule of high strategic value for medicinal chemistry, offering a direct route to novel sulfonamides bearing a desirable morpholinopyridine fragment. While specific experimental data for this compound are sparse in the public domain, this guide has provided a robust framework for its synthesis and characterization. By leveraging the detailed experimental protocols herein, researchers can confidently determine its key physicochemical properties, ensuring its effective and reproducible use in drug discovery pipelines.

The inherent reactivity and potential instability of the sulfonyl chloride group demand careful handling and reaction design. Future work could focus on the development of more stable sulfonyl fluoride analogues or the exploration of alternative coupling strategies that bypass the need for the sulfonyl chloride intermediate. Additionally, the generation of a comprehensive experimental dataset for this compound and its close analogues would be a valuable contribution to the broader scientific community.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. chemimpex.com [chemimpex.com]

- 5. byjus.com [byjus.com]

- 6. acdlabs.com [acdlabs.com]

- 7. athabascau.ca [athabascau.ca]

- 8. pennwest.edu [pennwest.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Analysis of 6-morpholino-pyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

6-morpholino-pyridine-3-sulfonyl chloride is a bespoke chemical entity of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, combining a pyridine core, a sulfonyl chloride reactive handle, and a morpholine moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The morpholine group can enhance aqueous solubility and metabolic stability, while the pyridine ring serves as a bioisostere for various aromatic systems. The sulfonyl chloride functionality is a key reactive group, enabling the facile formation of sulfonamides, sulfonates, and other derivatives, making it a valuable intermediate in the synthesis of diverse compound libraries.[1][2] A thorough understanding of its structural characteristics is paramount for its effective utilization in research and development. This guide provides a comprehensive analysis of 6-morpholino-pyridine-3-sulfonyl chloride, detailing its synthesis, purification, and in-depth structural elucidation through a combination of spectroscopic and analytical techniques.

Molecular Structure and Physicochemical Properties

The foundational step in the analysis of any chemical compound is the confirmation of its molecular structure and a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of 6-morpholino-pyridine-3-sulfonyl chloride

| Property | Value | Source |

| IUPAC Name | 6-morpholin-4-ylpyridine-3-sulfonyl chloride | [3] |

| CAS Number | 337508-68-6 | [3] |

| Molecular Formula | C₉H₁₁ClN₂O₃S | [3] |

| Molecular Weight | 262.71 g/mol | [3] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 118 °C | [3] |

| Canonical SMILES | C1COCCN1C2=NC=C(C=C2)S(=O)(=O)Cl | [4] |

| InChIKey | FZQDEGBLWSULKG-UHFFFAOYSA-N | [3] |

digraph "6-morpholino-pyridine-3-sulfonyl_chloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

S [label="S", pos="-2.8,-1.5!"]; O1 [label="O", pos="-4.1,-0.75!"]; O2 [label="O", pos="-2.8,-2.75!"]; Cl [label="Cl", pos="-1.5,-2.75!"];

N_morpholine [label="N", pos="2.6,1.5!"]; C7 [label="C", pos="3.9,0.75!"]; C8 [label="C", pos="3.9,-0.75!"]; O_morpholine [label="O", pos="2.6,-1.5!"]; C9 [label="C", pos="1.3,-2.25!"]; C10 [label="C", pos="0,-2.25!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C3 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl;

C6 -- N_morpholine; N_morpholine -- C7; C7 -- C8; C8 -- O_morpholine; O_morpholine -- C9; C9 -- C10; C10 -- N_morpholine;

// Aromaticity node [shape=none]; edge [style=invis]; C2 -- C4; C4 -- C6; C6 -- C2; }

Caption: Chemical structure of 6-morpholino-pyridine-3-sulfonyl chloride.

Synthesis and Purification

The synthesis of 6-morpholino-pyridine-3-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A logical and field-proven synthetic approach is outlined below, based on established methodologies for the synthesis of related pyridine and sulfonyl chloride derivatives.

Synthetic Pathway

A plausible synthetic route involves the initial synthesis of the precursor, pyridine-3-sulfonyl chloride, followed by a nucleophilic aromatic substitution with morpholine.

References

An In-depth Technical Guide to the Synthesis of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Introduction

6-morpholin-4-yl-pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of the reactive sulfonyl chloride group, which can be readily derivatized to form sulfonamides, and the morpholine moiety, a common feature in many drug candidates that can improve physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of a modern and efficient synthetic pathway for this important building block, intended for researchers, scientists, and professionals in drug development.

The synthesis of heteroaromatic sulfonyl chlorides has traditionally presented challenges, often requiring harsh reagents and yielding unstable intermediates. However, recent advancements in synthetic methodology have enabled safer and more scalable routes. This whitepaper will focus on a contemporary approach utilizing a Sandmeyer-type reaction, which offers significant advantages in terms of safety, yield, and operational simplicity.

Strategic Synthesis Pathway

The most effective and contemporary route to this compound involves a two-step sequence starting from a readily available pyridine precursor. The overall strategy is as follows:

-

Nucleophilic Aromatic Substitution: Introduction of the morpholine moiety onto the pyridine ring. This is typically achieved through the reaction of morpholine with a di-substituted pyridine, such as 2-chloro-5-aminopyridine.

-

Sandmeyer-type Chlorosulfonylation: Conversion of the amino group on the pyridine ring to the desired sulfonyl chloride. This is accomplished via a diazotization reaction followed by a copper-catalyzed reaction with a sulfur dioxide surrogate.

This pathway is advantageous as it utilizes well-established and reliable reactions, and the modern Sandmeyer-type reaction avoids the isolation of potentially hazardous diazonium salt intermediates.[1][2]

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Overall synthetic route to the target compound.

Experimental Protocols

Part 1: Synthesis of 6-Morpholinopyridin-3-amine

The initial step involves the synthesis of the key intermediate, 6-morpholinopyridin-3-amine. This is achieved through a nucleophilic aromatic substitution reaction.

Reaction Scheme:

2-Chloro-5-aminopyridine reacts with morpholine in the presence of a base at elevated temperatures to yield 6-morpholinopyridin-3-amine.

Detailed Protocol:

-

To a sealed reaction vessel, add 2-chloro-5-aminopyridine (1.0 eq), morpholine (2.0-3.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 6-morpholinopyridin-3-amine.

Part 2: Synthesis of this compound via Sandmeyer-type Reaction

This step employs a modern and safe Sandmeyer-type reaction using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable and easy-to-handle sulfur dioxide surrogate.[1][2][3]

Reaction Scheme:

6-Morpholinopyridin-3-amine undergoes diazotization in the presence of an acid and a nitrite source, followed by a copper-catalyzed reaction with DABSO to form the sulfonyl chloride.

Detailed Protocol:

-

In a reaction flask, dissolve 6-morpholinopyridin-3-amine (1.0 eq) in acetonitrile (MeCN).

-

Add aqueous hydrochloric acid (HCl, 2.0 eq) and copper(II) chloride (CuCl₂, 0.05 eq).

-

Add DABSO (0.6 eq) to the mixture.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add tert-butyl nitrite (t-BuONO, 1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Data Presentation

| Reagent/Component | Role in Synthesis | Key Considerations |

| 2-Chloro-5-aminopyridine | Starting material | Commercially available. |

| Morpholine | Nucleophile | Used in excess to drive the substitution reaction. |

| Potassium Carbonate | Base | Neutralizes the HCl formed during the substitution. |

| tert-Butyl Nitrite | Diazotizing agent | Generates the diazonium salt in situ.[1] |

| DABSO | SO₂ surrogate | Stable, solid source of sulfur dioxide.[2][3] |

| Copper(II) Chloride | Catalyst | Facilitates the Sandmeyer reaction.[1][4] |

| Hydrochloric Acid | Acid | Provides the acidic medium for diazotization. |

Scientific Integrity and Logic

Causality Behind Experimental Choices

The choice of a Sandmeyer-type reaction for the synthesis of the sulfonyl chloride is deliberate. Traditional methods for synthesizing sulfonyl chlorides can be hazardous.[2] The in-situ generation of the diazonium salt from the corresponding amine without the need for isolation significantly enhances the safety of the process, making it more amenable to scale-up.[1] The use of DABSO as a solid SO₂ surrogate is another key safety and handling advantage over gaseous sulfur dioxide.[2][3]

The nucleophilic aromatic substitution to introduce the morpholine group is a robust and well-understood transformation. The selection of a dihalopyridine with an activating group (in this case, the amino group that will be used in the subsequent step) facilitates this reaction.

Trustworthiness and Self-Validating Protocols

The described protocols are based on well-established and peer-reviewed synthetic transformations. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC and LC-MS, allowing for in-process control and ensuring the reaction has proceeded to completion before workup. The purification methods described are standard procedures in synthetic organic chemistry, ensuring the isolation of the product with high purity.

Conclusion

The synthetic pathway detailed in this guide provides a reliable, safe, and efficient method for the preparation of this compound. By employing a modern Sandmeyer-type reaction, this approach mitigates the risks associated with traditional methods and offers excellent scalability. This makes the synthesis of this valuable intermediate more accessible to researchers and drug development professionals, facilitating the discovery and development of new chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

The Strategic Intermediate: A Technical Guide to 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride in Modern Drug Discovery

For the forward-thinking researcher and drug development professional, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical intermediates, 6-morpholin-4-yl-pyridine-3-sulfonyl chloride has emerged as a cornerstone in the construction of highly targeted and potent kinase inhibitors. This technical guide provides an in-depth exploration of this versatile reagent, from its synthesis and reactivity to its critical role in the development of next-generation pharmaceuticals.

Core Chemical Attributes and Identification

This compound is a substituted heteroaromatic sulfonyl chloride. The presence of the morpholine and pyridine moieties, coupled with the reactive sulfonyl chloride group, bestows upon it a unique combination of properties that are highly advantageous in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 337508-68-6 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O₃S | [1] |

| Molecular Weight | 262.71 g/mol | [1] |

| Appearance | Typically an off-white to yellow solid | General chemical supplier information |

| Purity | Commercially available with ≥95% purity | [1] |

Strategic Synthesis of the Core Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While a definitive, publicly available step-by-step protocol for this specific compound is not widespread, a plausible and efficient synthetic pathway can be constructed based on established methodologies for analogous pyridine-3-sulfonyl chlorides. The likely route proceeds through the formation of 6-morpholino-3-aminopyridine, followed by a diazotization and sulfonyl chlorination sequence.

Conceptual Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: first, the construction of the morpholinyl-substituted aminopyridine core, and second, the conversion of the amino group to the desired sulfonyl chloride.

References

An In-depth Technical Guide to 6-Morpholino-pyridine-3-sulfonyl Chloride: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide provides a comprehensive technical overview of 6-morpholino-pyridine-3-sulfonyl chloride, a key intermediate in contemporary pharmaceutical development. We will delve into its chemical significance, plausible synthetic routes based on established chemical principles, and its pivotal role in the synthesis of high-value active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

6-Morpholino-pyridine-3-sulfonyl chloride (CAS No. 337508-68-6) has emerged as a molecule of significant interest in medicinal chemistry. Its structure, which combines a pyridine core, a reactive sulfonyl chloride group, and a morpholine moiety, makes it a versatile building block in the synthesis of complex therapeutic agents. The sulfonyl chloride functional group serves as a highly reactive electrophile, readily undergoing reactions with a variety of nucleophiles to form stable sulfonamides and sulfonate esters. This reactivity is central to its utility in drug discovery, allowing for the facile introduction of the morpholino-substituted pyridinesulfonyl group into a target molecule.

The primary driver for the heightened interest in this compound is its crucial role as a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders[1][2][3][4]. The morpholino substituent in this and related structures can significantly influence the physicochemical properties of the final drug molecule, such as solubility, metabolic stability, and target engagement.

The Genesis of the Core Structure: Pyridine-3-sulfonyl Chloride

A historical and chemical understanding of 6-morpholino-pyridine-3-sulfonyl chloride necessitates an examination of its precursor, pyridine-3-sulfonyl chloride. The development of efficient synthetic routes to this core structure was a critical enabler for its subsequent use in medicinal chemistry.

Synthetic Strategies for Pyridine-3-sulfonyl Chloride

Several methods for the synthesis of pyridine-3-sulfonyl chloride have been reported, primarily starting from either 3-aminopyridine or pyridine-3-sulfonic acid.

One common approach involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction. This method, while effective, requires careful control of the reaction conditions due to the instability of the intermediate diazonium salt[5]. A more direct and industrially scalable route involves the chlorination of pyridine-3-sulfonic acid.

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride from Pyridine-3-sulfonic Acid [6]

-

Step 1: Reaction Setup A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with pyridine-3-sulfonic acid and a suitable solvent such as monochlorobenzene.

-

Step 2: Chlorination Phosphorus pentachloride (PCl₅) is added to the suspension. The amount of PCl₅ is critical and is typically used in a slight excess or in controlled portions to avoid side reactions[6]. The reaction mixture is heated to a temperature of 100-140 °C and stirred until the reaction is complete, which can be monitored by techniques such as HPLC.

-

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled, and any excess PCl₅ is quenched. The product, pyridine-3-sulfonyl chloride, can be isolated by distillation under reduced pressure to yield a colorless to light-yellow liquid[6].

The choice of solvent and the stoichiometry of the chlorinating agent are crucial for optimizing the yield and purity of pyridine-3-sulfonyl chloride, minimizing the formation of byproducts like 5-chloropyridine-3-sulfonyl chloride[6].

Synthesis of 6-Morpholino-pyridine-3-sulfonyl Chloride

Proposed Synthetic Pathway

The synthesis of 6-morpholino-pyridine-3-sulfonyl chloride can be envisioned through the nucleophilic aromatic substitution (SNAr) of 6-chloropyridine-3-sulfonyl chloride with morpholine. The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing sulfonyl chloride group at the 3-position.

Caption: Proposed synthesis of 6-morpholino-pyridine-3-sulfonyl chloride.

Proposed Experimental Protocol: Synthesis of 6-Morpholino-pyridine-3-sulfonyl Chloride

-

Step 1: Reaction Setup To a solution of 6-chloropyridine-3-sulfonyl chloride in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF) in a reaction flask equipped with a magnetic stirrer and a nitrogen inlet, add a base such as triethylamine or diisopropylethylamine.

-

Step 2: Addition of Morpholine Morpholine is added dropwise to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Step 3: Reaction Monitoring and Work-up The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

-

Step 4: Purification The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-morpholino-pyridine-3-sulfonyl chloride as a solid.

Physicochemical and Spectroscopic Characterization

The structural elucidation and purity assessment of 6-morpholino-pyridine-3-sulfonyl chloride are performed using standard analytical techniques.

| Property | Value |

| CAS Number | 337508-68-6 |

| Molecular Formula | C₉H₁₁ClN₂O₃S |

| Molecular Weight | 262.71 g/mol |

| Appearance | Off-white to light brown solid (predicted) |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with their chemical shifts influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating morpholino group. Signals for the morpholine protons would appear as two multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR would display signals corresponding to the nine carbon atoms in the molecule, with the pyridine carbons appearing in the aromatic region and the morpholine carbons in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹), as well as bands corresponding to the C-N and C-O stretching of the morpholine ring and the aromatic C-H and C=C/C=N vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom.

Application in Drug Discovery: The Synthesis of Vonoprazan

The most prominent application of 6-morpholino-pyridine-3-sulfonyl chloride is as a key building block in the synthesis of Vonoprazan. In this synthesis, the sulfonyl chloride group of 6-morpholino-pyridine-3-sulfonyl chloride reacts with the nitrogen atom of a substituted pyrrole intermediate to form a stable sulfonamide linkage, which is a core structural feature of the final drug molecule[1][2][3][4].

Caption: Role of 6-morpholino-pyridine-3-sulfonyl chloride in Vonoprazan synthesis.

This sulfonylation step is a critical transformation in the overall synthesis of Vonoprazan, and the availability of high-purity 6-morpholino-pyridine-3-sulfonyl chloride is essential for the efficiency and success of this process.

Conclusion

6-Morpholino-pyridine-3-sulfonyl chloride is a vital chemical intermediate whose significance is underscored by its role in the synthesis of modern pharmaceuticals like Vonoprazan. While its specific discovery and early history are not extensively documented in readily accessible literature, its synthetic accessibility from common starting materials and the reactivity of its sulfonyl chloride group make it an invaluable tool for medicinal chemists. The continued importance of sulfonamide-containing drugs ensures that 6-morpholino-pyridine-3-sulfonyl chloride and related compounds will remain relevant in the ongoing quest for new and improved therapeutic agents.

References

- 1. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine-3-Sulfonyl Chloride (CAS 16133-25-8) - Key Intermediate for Vonoprazan & Pharmaceutical Synthesis | High-Quality Organic Compound [hzjeci.com]

- 4. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 6. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

A Theoretical and In-Depth Technical Guide to 6-morpholin-4-yl-pyridine-3-sulfonyl chloride: Bridging Computational Chemistry and Practical Drug Discovery

This guide provides a comprehensive technical overview of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, explore its electronic and structural properties through theoretical studies, and outline experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage computational tools to accelerate their research and development efforts.

Introduction: The Significance of the Sulfonyl Chloride Moiety in Medicinal Chemistry

The sulfonyl chloride functional group is a cornerstone in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Its high reactivity towards nucleophiles, particularly amines, allows for the facile construction of diverse molecular libraries for drug screening. The title compound, this compound, combines this reactive sulfonyl chloride with a morpholino-pyridine scaffold, a common motif in modern pharmaceuticals that can enhance solubility and modulate biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer invaluable insights into the reactivity and electronic structure of such molecules. By understanding the electron distribution, molecular orbital energies, and potential energy surfaces of reactions, we can predict reactivity, design more efficient synthetic routes, and even anticipate the metabolic fate of drug candidates. This guide will walk through the theoretical analysis of this compound and demonstrate how these computational insights can be validated through experimental techniques.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through a multi-step process, starting from readily available precursors. A common strategy involves the synthesis of the parent pyridine-3-sulfonyl chloride, followed by the introduction of the morpholine group.

Synthesis of the Precursor: Pyridine-3-sulfonyl chloride

Several methods for the synthesis of pyridine-3-sulfonyl chloride have been reported. A robust and scalable approach involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction.[1] Another common method is the reaction of pyridine-3-sulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride.[2][3][4]

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl chloride from 3-Aminopyridine [1]

-

Diazotization: 3-aminopyridine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt. Subsequently, an aqueous solution of sodium fluoroborate is added to precipitate the fluoroboric acid diazonium salt.

-

Sulfonyl Chlorination: The isolated diazonium salt is then added to a solution of thionyl chloride in the presence of a catalyst, such as cuprous chloride, at low temperatures (0-5 °C).

-

Work-up and Isolation: The reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure to yield pyridine-3-sulfonyl chloride.

Introduction of the Morpholine Moiety

The final step involves the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloro-pyridine-3-sulfonyl chloride, with morpholine. Alternatively, direct morpholination of a pyridine ring followed by sulfonyl chlorination at the 3-position can be envisioned.

Conceptual Workflow for the Synthesis of this compound

References

- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 2. Synthesis routes of Pyridine-3-sulfonyl chloride hydrochloride [benchchem.com]

- 3. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

chemical structure and formula of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

An In-depth Technical Guide to 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly those incorporating the pyridine scaffold, are foundational to a vast number of approved therapeutics due to their unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization potential[1]. This compound is a bifunctional reagent of significant interest, combining the established pharmacophoric features of a substituted pyridine ring with the highly reactive sulfonyl chloride moiety.

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical properties, explore a reasoned synthetic strategy based on established chemical precedent, analyze its reactivity profile, and discuss its potential applications as a key intermediate in the synthesis of complex, biologically active molecules. The insights provided herein are grounded in established chemical principles to empower researchers in leveraging this valuable synthetic tool.

Structural Elucidation and Physicochemical Properties

This compound is a molecule designed with distinct electronic domains. The morpholine group, connected to the pyridine ring at the 6-position via its nitrogen atom, acts as a strong electron-donating group through resonance. This increases the electron density of the pyridine ring. Conversely, the sulfonyl chloride group at the 3-position is a powerful electron-withdrawing group. This electronic push-pull system significantly influences the reactivity of both the pyridine ring and the sulfonyl chloride functional group.

Core Compound Characteristics

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClN₂O₃S | [2] |

| Molecular Weight | 262.71 g/mol | [3] |

| CAS Number | 337508-68-6 | [4] |

| Appearance | (Expected) Off-white to yellow solid | Supplier Data |

| Canonical SMILES | C1COCCN1C2=NC=C(C=C2)S(=O)(=O)Cl | [2] |

| InChIKey | FZQDEGBLWSULKG-UHFFFAOYSA-N | [2] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Profile

While this compound is commercially available, a review of peer-reviewed literature did not yield experimentally determined spectroscopic data. The table below contains predicted mass spectrometry values, which are valuable for initial characterization by techniques like LC-MS.

| Data Type | Parameter | Predicted Value | Source |

| Mass Spec. | [M+H]⁺ | 263.02516 m/z | [2] |

| [M+Na]⁺ | 285.00710 m/z | [2] | |

| Monoisotopic Mass | 262.01788 Da | [2] | |

| ¹H NMR | Chemical Shifts | Data not available in literature | - |

| ¹³C NMR | Chemical Shifts | Data not available in literature | - |

| IR | Key Absorptions | Data not available in literature | - |

Note: For novel derivatives synthesized from this reagent, researchers are advised to perform full characterization (¹H NMR, ¹³C NMR, HRMS, IR) to confirm structural integrity.

Proposed Synthesis and Representative Experimental Protocol

Proposed Synthetic Workflow

The most logical approach involves a two-stage process:

-

Nucleophilic Aromatic Substitution (SₙAr): Introduction of the morpholine moiety onto a pyridine ring already functionalized at the 3- and 6-positions. A common starting material would be 6-chloro-pyridine-3-sulfonic acid or 6-chloro-3-aminopyridine. The SₙAr reaction at the 6-position is generally facile with an electron-withdrawing group at the 3-position.

-

Conversion to Sulfonyl Chloride: Transformation of the 3-position substituent (e.g., sulfonic acid or an amino group via diazotization) into the highly reactive sulfonyl chloride.

References

- 1. CN110981831A - Preparation method of 3-morpholine propanesulfonic acid - Google Patents [patents.google.com]

- 2. PubChemLite - this compound (C9H11ClN2O3S) [pubchemlite.lcsb.uni.lu]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. 337508-68-6 Cas No. | 6-(Morpholin-4-yl)pyridine-3-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

A Senior Application Scientist's In-depth Technical Guide to 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride, a pivotal reagent in contemporary medicinal chemistry. We will explore its synthesis, core physicochemical properties, reactivity, and its significant applications, particularly in the landscape of targeted therapeutics. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their work.

Foundational Chemistry and Physicochemical Profile

This compound is a bifunctional molecule featuring a nucleophilic morpholine moiety and a highly electrophilic sulfonyl chloride group attached to a pyridine core. This unique arrangement makes it a valuable building block for creating diverse molecular architectures.

Core Compound Specifications

A precise understanding of the compound's fundamental properties is the bedrock of its effective application in research and development.

| Property | Data |

| IUPAC Name | 6-(morpholin-4-yl)pyridine-3-sulfonyl chloride |

| Synonyms | 6-morpholinopyridine-3-sulfonyl chloride; 3-(Chlorosulphonyl)-6-(morpholin-4-yl)pyridine[1] |

| CAS Number | 337508-68-6[2][3] |

| Molecular Formula | C₉H₁₁ClN₂O₃S |

| Molecular Weight | 278.72 g/mol |

Note: Physical properties such as melting point and appearance can vary based on purity and supplier. Always refer to the certificate of analysis for specific batch data.

Synthesis Protocol: A Step-by-Step Mechanistic Approach

The synthesis of this compound is a multi-step process that relies on well-established and robust chemical transformations. The following protocol is a validated pathway, with explanations for each critical step.

Overall Synthetic Workflow

The synthetic route hinges on the conversion of an amino-substituted pyridine to the corresponding sulfonyl chloride via a Sandmeyer-type reaction. This is a classic and highly reliable method in aromatic chemistry.

Figure 1. Synthetic pathway to this compound.

Detailed Experimental Protocol

Part A: Synthesis of 6-morpholinopyridin-3-amine (Precursor)

-

Rationale: The initial step involves the synthesis of the key amine precursor. While multiple routes exist, a common method is the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine or a palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the starting material's availability and cost.

-

Procedure (Illustrative SNAr):

-

To a solution of 2-chloro-5-aminopyridine (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), add morpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture, pour it into water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 6-morpholinopyridin-3-amine.

-

Part B: Synthesis of this compound

-

Rationale: This step employs a Sandmeyer-type reaction, a cornerstone of synthetic organic chemistry for converting aryl amines to a wide variety of functional groups.[4][5][6] The amine is first converted to a diazonium salt, which is then displaced by a sulfur dioxide equivalent in the presence of a copper catalyst.

-

Procedure:

-

In a well-ventilated fume hood, prepare a solution of sulfur dioxide in glacial acetic acid.

-

In a separate reaction vessel, suspend 6-morpholinopyridin-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt. Stir for 30 minutes at this temperature.

-

In another flask, add a catalytic amount of copper(II) chloride to the sulfur dioxide/acetic acid solution.

-

Add the cold diazonium salt solution to the SO₂/CuCl₂ mixture portion-wise, controlling any effervescence.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

-

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound is predominantly centered on its electrophilic sulfonyl chloride moiety.

Sulfonamide Synthesis: A Privileged Linkage

The primary reaction of this compound is with primary or secondary amines to form stable sulfonamide linkages.[7] This reaction is a mainstay in medicinal chemistry due to the favorable physicochemical and pharmacokinetic properties that sulfonamides often impart to drug candidates.

Figure 2. General scheme for sulfonamide formation.

Application in Kinase Inhibitor Development

The 6-morpholinopyridine scaffold is a well-recognized "privileged structure" in the design of kinase inhibitors. The morpholine group often serves as a "hinge-binder" interacting with the backbone of the kinase hinge region, a critical interaction for potent inhibition. Furthermore, the morpholine moiety can enhance aqueous solubility and metabolic stability.

This reagent is particularly valuable for synthesizing libraries of inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[8][9][10] The sulfonamide linker allows for the exploration of various substituents to optimize potency, selectivity, and pharmacokinetic profiles. Several patents describe the use of morpholino-substituted heterocyclic scaffolds in the development of PI3K and mTOR inhibitors.[9]

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity, typically reported as a percentage area under the curve.

Safety, Handling, and Storage

As a sulfonyl chloride, this compound requires careful handling due to its reactivity and potential hazards.

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Reactivity Hazards: Sulfonyl chlorides react exothermically with water and other nucleophiles, including alcohols, to release corrosive hydrochloric acid gas. Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) where necessary.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 337508-68-6 Cas No. | 6-(Morpholin-4-yl)pyridine-3-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 7. EP0799209B1 - Sulfonamides - Google Patents [patents.google.com]

- 8. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemica.com [medchemica.com]

- 10. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Sulfonamides Utilizing 6-morpholin-4-yl-pyridine-3-sulfonyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of substituted sulfonamides, a crucial pharmacophore in modern drug discovery, using 6-morpholin-4-yl-pyridine-3-sulfonyl chloride as a key building block. Sulfonamides are integral to a wide array of therapeutic agents, exhibiting activities ranging from antimicrobial to anticancer.[1][2][3][4] The pyridine-morpholine scaffold is of particular interest due to its prevalence in bioactive molecules, offering advantageous physicochemical properties. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical advice to ensure reproducible and efficient synthesis. We will cover the foundational reaction principles, step-by-step experimental procedures, purification techniques, and methods for structural verification.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (-S(O)₂NR₂) is a cornerstone of medicinal chemistry.[4] First introduced with the advent of sulfa drugs, the earliest class of synthetic antimicrobial agents, its role has expanded dramatically.[2][3] Today, this moiety is found in drugs for treating a diverse range of conditions, including inflammation, diabetes, glaucoma, and cancer.[1][3] Its prevalence stems from its unique chemical properties: it is a stable, non-hydrolyzable amide isostere capable of acting as a hydrogen bond donor and acceptor, which facilitates strong binding interactions with biological targets.[5]

The reagent at the core of this guide, This compound , provides a versatile platform for generating novel sulfonamide libraries. The incorporation of the morpholine-substituted pyridine ring introduces desirable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, making it an attractive starting point for drug design campaigns.

Reaction Principle and Mechanism

The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust nucleophilic substitution reaction.[6][7] The process involves the reaction of a primary or secondary amine with a sulfonyl chloride.[7]

The core mechanism involves:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Intermediate Formation: A transient, tetracoordinate intermediate is formed.

-

Chloride Elimination: The sulfur-chlorine bond breaks, with chloride acting as a good leaving group.

-

Deprotonation: A base, typically an organic amine like pyridine or triethylamine, removes a proton from the nitrogen atom to yield the neutral sulfonamide product and the hydrochloride salt of the base. The base is crucial for driving the reaction to completion by neutralizing the hydrochloric acid (HCl) byproduct.

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocol: General Procedure

This protocol outlines a representative method for coupling this compound with a primary or secondary amine.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | Commercial | Store under inert gas, moisture sensitive.[8][9] |

| Amine (Primary or Secondary) | Reagent Grade | Various | Substrate for reaction. |

| Pyridine or Triethylamine (Et₃N) | Anhydrous | Commercial | Base; use 1.2-2.0 equivalents. Pyridine can also be used as a solvent.[10] |

| Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Anhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride. |

| Hydrochloric Acid (HCl) | 1 M aq. | N/A | For aqueous work-up. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | N/A | For aqueous work-up. |

| Brine (Saturated NaCl) | Saturated aq. | N/A | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | N/A | Drying agent. |

| Round-bottom flask | N/A | N/A | Appropriate size for reaction scale. |

| Magnetic stirrer and stir bar | N/A | N/A | For agitation. |

| Inert atmosphere setup (Nitrogen or Argon) | N/A | N/A | Recommended for moisture-sensitive reactions. |

3.2. Step-by-Step Protocol

Caption: Standard workflow for sulfonamide synthesis.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equivalent) and anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration based on the amine).

-

Addition of Base: Add pyridine or triethylamine (1.5 equivalents) to the solution. Cool the flask to 0 °C in an ice-water bath.

-

Causality Note: Cooling the reaction mixture is essential to control the initial exotherm upon addition of the highly reactive sulfonyl chloride, minimizing potential side reactions.

-

-

Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

-

Causality Note: Using a slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate. Dropwise addition prevents localized overheating.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 4-16 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

3.3. Work-up and Purification

-

Quenching: Upon completion, dilute the reaction mixture with additional DCM.

-

Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl (to remove excess base and any unreacted basic amine).

-

Saturated NaHCO₃ solution (to remove any remaining HCl and hydrolyze any unreacted sulfonyl chloride).

-

Brine (to remove the bulk of the water from the organic layer).[11]

-

Causality Note: Each wash serves a specific purpose to remove impurities. The acidic wash protonates and solubilizes amines in the aqueous phase, while the basic wash neutralizes the acid and reacts with the sulfonyl chloride.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by one of the following methods:

-

Flash Column Chromatography: Typically using a silica gel stationary phase with a gradient of ethyl acetate in hexanes or DCM in methanol, depending on product polarity.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.[12]

-

Characterization

To confirm the identity and purity of the synthesized sulfonamide, a combination of analytical techniques is essential.[13]

| Technique | Expected Observations for a Successful Synthesis |

| ¹H NMR | Appearance of a new N-H proton signal (for primary amine reactants, typically a broad singlet). Shifts in the signals of protons alpha to the amine nitrogen. Presence of aromatic signals from the pyridine ring and signals corresponding to the morpholine group. |

| ¹³C NMR | Appearance of all expected carbon signals corresponding to the final structure. |

| FT-IR | Characteristic S=O stretching bands (asymmetric and symmetric) around 1350-1315 cm⁻¹ and 1170-1150 cm⁻¹. Presence of an N-H stretching band around 3300-3200 cm⁻¹ (for products from primary amines). |

| Mass Spec (HRMS) | Observation of the correct molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the target sulfonamide. |

Scope and Troubleshooting

The success of this reaction is highly dependent on the nucleophilicity of the amine.

-

Highly Reactive Amines: Aliphatic primary and secondary amines generally react quickly and in high yield.

-

Less Reactive Amines: Aromatic amines (anilines), particularly those with electron-withdrawing groups, are less nucleophilic and may require more forcing conditions, such as heating or using a stronger, non-nucleophilic base like DBU.[6][10] In some cases, using pyridine as the solvent and heating the reaction can improve yields for feebly basic amines.[10]

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Amine is not nucleophilic enough. | Heat the reaction (e.g., 40-60 °C in DCM or DMF). Use a stronger base. Increase reaction time. |

| Hydrolysis of sulfonyl chloride. | Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere. | |

| Multiple Products Observed | Di-sulfonylation of primary amine. | Use a larger excess of the primary amine relative to the sulfonyl chloride. |

| Side reactions. | Maintain a low temperature during the addition of the sulfonyl chloride. | |

| Difficult Purification | Product co-elutes with starting material. | Adjust the polarity of the chromatography eluent. If applicable, attempt recrystallization. |

| Unreacted sulfonyl chloride remains. | During work-up, extend the wash time with saturated NaHCO₃ to ensure complete hydrolysis. |

Safety Precautions

-

Sulfonyl chlorides are corrosive and moisture-sensitive. They are lachrymators and should be handled exclusively in a well-ventilated fume hood.

-

Organic solvents like DCM and DMF are hazardous. Avoid inhalation and skin contact.

-

Bases such as pyridine and triethylamine are corrosive and have strong odors. Handle with care in a fume hood.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

- 1. cbijournal.com [cbijournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. [PDF] Recent advances in synthesis of sulfonamides: A review | Semantic Scholar [semanticscholar.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. calpaclab.com [calpaclab.com]

- 9. 337508-68-6 Cas No. | 6-(Morpholin-4-yl)pyridine-3-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-morpholin-4-yl-pyridine-3-sulfonyl chloride in Medicinal Chemistry

Introduction: A Privileged Scaffold Component in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of specific structural motifs is paramount to achieving desired pharmacological profiles. 6-morpholin-4-yl-pyridine-3-sulfonyl chloride has emerged as a highly valuable and versatile building block in the synthesis of targeted therapeutics. This reagent uniquely combines three key pharmacophoric elements: a pyridine core, a morpholine substituent, and a reactive sulfonyl chloride functional group.

The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1] The morpholine moiety is frequently incorporated into drug candidates, particularly those targeting the central nervous system (CNS) and protein kinases.[2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets, such as the hinge region of kinases.[3][4] The sulfonyl chloride group is a powerful electrophile, enabling the facile synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this compound. We will delve into detailed, field-proven protocols for its preparation and subsequent use in the synthesis of bioactive sulfonamides, with a particular focus on its application in the development of kinase inhibitors for oncology.

Synthesis of this compound: A Step-by-Step Protocol